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Compound of Interest

Compound Name: BAY-850

Cat. No.: B1574169 Get Quote

Target: ATAD2 Bromodomain | Compound: BAY-850 | Class: Isoform-Selective Chemical

Probe[1][2][3]

Executive Summary
BAY-850 is a highly potent, isoform-selective chemical probe targeting the bromodomain of

ATAD2 (ATPase family AAA domain-containing protein 2).[1][2][3][4][5][6][7][8] Unlike canonical

BET inhibitors (e.g., JQ1) that function as simple competitive antagonists, BAY-850 operates

via a unique dimerization-inducing mechanism.[3]

This guide details the binding affinity profile of BAY-850, providing researchers with the verified

physicochemical data, structural mechanisms, and experimental protocols required to utilize

this probe in chromatin biology and oncology drug discovery.[3]

Key Performance Indicators:

Potency (TR-FRET): IC₅₀ ≈ 20 nM (Tetra-acetylated H4 peptide displacement).[5]

Affinity (ITC): K_d ≈ 85–115 nM.

Selectivity: >100-fold selectivity over the closely related ATAD2B isoform; no off-target

binding across the broader bromodomain family (BROMOscan).[3]

Mechanism: Induces "head-to-head" dimerization of the ATAD2 bromodomain.[3]
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The Target: ATAD2 "The Undruggable"
ATAD2 is an epigenetic reader often overexpressed in aggressive cancers (breast, lung,

gastric).[3] It recognizes acetylated lysine residues on Histone H4.[2][3][9]

The Challenge: Historically, ATAD2 was classified as "difficult-to-drug" or "undruggable" for two

reasons:

Shallow Pocket: The acetyl-lysine binding pocket is exceptionally shallow and polar

compared to the deep, hydrophobic pockets of the BET family (BRD4).[3]

Plasticity: The ZA-loop of the bromodomain is highly flexible, making structure-based drug

design (SBDD) difficult.[3]

BAY-850 overcomes these barriers not by simply filling the pocket, but by exploiting a specific

conformational change that forces two protein units together, stabilizing a dimer interface that

occludes the histone binding site.[3]

BAY-850 Binding Profile & Affinity Data[2][3]
The following data summarizes the binding kinetics and thermodynamics of BAY-850. Note the

dependency of IC₅₀ values on the specific histone peptide used as the competitor.[2][3]

Table 1: Physicochemical Binding Metrics[3][9]
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Metric Assay Method Value Ligand/Conditions

IC₅₀ TR-FRET 21 nM
H4K5acK8acK12acK1

6ac (Tetra-acetylated)

IC₅₀ TR-FRET 166 nM
H4K12ac (Mono-

acetylated)

K_d ITC 85 – 115 nM
Direct binding

thermodynamics

K_d BROMOscan 120 nM Competition binding

Selectivity BROMOscan > 10,000 nM
vs. ATAD2B, BRD4,

CREBBP, etc.

Residence Time SPR Transient
Fast on/off rates

typical of this scaffold

Interpretation: The significantly lower IC₅₀ (21 nM) against the tetra-acetylated peptide

compared to the mono-acetylated peptide (166 nM) indicates that BAY-850 is particularly

effective at displacing the hyper-acetylated chromatin states associated with active

transcription.

Selectivity Architecture
BAY-850 is remarkable for its discrimination between ATAD2 and ATAD2B (97% sequence

identity in the bromodomain).[3]

ATAD2: BAY-850 binds with high affinity.[1][4][5][6]

ATAD2B: BAY-850 shows negligible binding.[9]

Mechanism of Selectivity: The dimerization interface exploited by BAY-850 involves residues

that are subtly different in ATAD2B, sterically preventing the dimer formation required for

high-affinity binding.[3]
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Structural Mechanism: Dimerization-Induced
Inhibition
Unlike standard "cap-and-fill" inhibitors, BAY-850 acts as a molecular glue that induces a non-

physiological dimer.[3]

Mechanism Workflow
Intercalation: BAY-850 enters the acetyl-lysine pocket.

Conformational Shift: Binding induces a shift in the ZA-loop.[3]

Dimerization: The altered surface of one ATAD2 unit recruits a second ATAD2 unit.[3]

Chromatin Release: The resulting dimer is sterically incompatible with the nucleosome

surface, forcing dissociation from chromatin.[3]
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Figure 1: Mechanism of Action.[3] BAY-850 functions by inducing a homodimer of the ATAD2

bromodomain, rendering it incapable of binding the nucleosome.[3]

Experimental Protocols
To replicate the binding affinity data, the following protocols are recommended. These are

designed to be self-validating systems.[3]
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Protocol A: Time-Resolved Fluorescence Energy
Transfer (TR-FRET)
This is the primary assay for determining IC₅₀.[3] It measures the displacement of a biotinylated

histone peptide from a His-tagged ATAD2 bromodomain.[3]

Reagents:

Protein: Recombinant ATAD2 bromodomain (residues 981–1108), His-tagged.[3]

Ligand: Biotinylated H4-tetra-acetyl peptide (H4K5/8/12/16ac).[3]

Donor: Europium (Eu)-chelate labeled anti-6His antibody.[3]

Acceptor: Streptavidin-Alexa Fluor 647 (or APC).

Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Step-by-Step Workflow:

Preparation: Dilute BAY-850 in 100% DMSO (11-point serial dilution).

Transfer: Transfer 100 nL of compound to a low-volume 384-well plate (ProxiPlate).

Protein Addition: Add 5 µL of His-ATAD2 protein (Final conc: 100 nM) in Assay Buffer.

Critical Step: Incubate for 15 minutes at RT to allow compound-protein equilibrium before

adding the peptide.

Peptide Mix: Add 5 µL of Peptide/Detection Mix (Final conc: 50 nM Peptide, 2 nM Eu-Ab, 50

nM Streptavidin-Acceptor).

Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

Readout: Measure fluorescence on a TR-FRET reader (e.g., PHERAstar).[3]

Excitation: 337 nm.
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Emission: 665 nm (Acceptor) and 620 nm (Donor).

Calculation: Calculate the Ratio (665/620) * 10,000. Plot % Inhibition vs. Log[Compound].
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Figure 2: TR-FRET Assay Workflow. Pre-incubation (Step 3) is vital for accurate IC50

determination of slow-binding or conformational-change inducers.[3]

Protocol B: Isothermal Titration Calorimetry (ITC)
ITC provides the thermodynamic signature (Enthalpy ΔH, Entropy ΔS) and the stoichiometric

confirmation of the binding event.[3]
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Parameters:

Instrument: MicroCal PEAQ-ITC (or equivalent).

Temperature: 25°C.

Stirring: 750 rpm.

Setup:

Cell: Recombinant ATAD2 bromodomain (20–30 µM) in ITC Buffer (50 mM HEPES pH 7.5,

150 mM NaCl, 0.5 mM TCEP).

Note: Avoid DMSO concentrations >2% in the cell to prevent protein instability.[3]

Syringe: BAY-850 (200–300 µM) in the exact same buffer (matched DMSO concentration is

critical to avoid heat of dilution artifacts).

Titration: 19 injections of 2 µL each (first injection 0.4 µL).

Analysis: Fit data to a "One Set of Sites" model.

Validation Check: If the stoichiometry (N) deviates significantly from 1.0 (or 0.5 for dimer

induction depending on fitting model), verify protein concentration via A280.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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